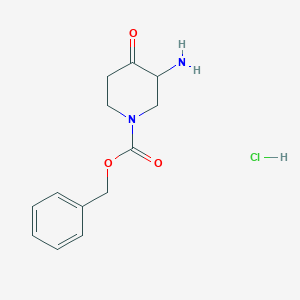

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

説明

BenchChem offers high-quality Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLMZPISJAADPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743234 | |

| Record name | Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-01-3 | |

| Record name | Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS Number: 1196145-01-3)

This technical guide provides a comprehensive overview of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a proposed synthesis pathway, analytical characterization, applications in medicinal chemistry, and essential safety and handling information.

Introduction and Chemical Identity

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a carbamate-protected nitrogen, an amino group at the 3-position, and a ketone at the 4-position. This trifunctional scaffold makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical transformations.

Table 1: Chemical Identity

| Identifier | Value |

| CAS Number | 1196145-01-3[1][2][3] |

| IUPAC Name | benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride[2] |

| Molecular Formula | C₁₃H₁₇ClN₂O₃[2] |

| Molecular Weight | 284.74 g/mol [3] |

| Canonical SMILES | C1CN(C(=O)OCC2=CC=CC=C2)CC(C1=O)N.Cl[4] |

| InChIKey | BNWHVBUUAWUFGZ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt nature |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Predicted XlogP | 0.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of a suitable piperidone precursor, followed by the introduction of the amino group at the 3-position.

Caption: Proposed synthetic workflow for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride.

Step-by-Step Methodology (Proposed)

-

α-Bromination of the Ketone: Benzyl 4-oxopiperidine-1-carboxylate is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid, to introduce a bromine atom at the α-position (C3). The reaction is typically catalyzed by a small amount of acid.

-

Azide Displacement: The resulting α-bromo ketone is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This proceeds via an SN2 reaction to replace the bromine with an azide group.

-

Reduction of the Azide: The azido intermediate is subsequently reduced to the primary amine. A common and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents like lithium aluminum hydride (LAH) or triphenylphosphine followed by water can also be employed.

-

Salt Formation: Finally, the free base of Benzyl 3-amino-4-oxopiperidine-1-carboxylate is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the desired hydrochloride salt.

Causality of Experimental Choices:

-

N-Protection: The use of the benzyloxycarbonyl (Cbz) group is a strategic choice as it is stable under a variety of reaction conditions and can be readily removed by hydrogenolysis, which is compatible with the final azide reduction step.

-

α-Functionalization: The introduction of the amino group at the 3-position is achieved through a two-step process of bromination followed by azide displacement and reduction. This is a well-established and reliable method for the synthesis of α-amino ketones.

-

Hydrochloride Salt Formation: The conversion to the hydrochloride salt serves to improve the compound's stability, crystallinity, and ease of handling, which are important considerations for a chemical intermediate.

Analytical Characterization

As experimental spectral data for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is not publicly available, this section provides predicted data and discusses the expected spectral features based on the analysis of structurally similar compounds.

Table 3: Predicted and Expected Analytical Data

| Technique | Predicted/Expected Data |

| ¹H NMR | Expected signals for the benzyl group protons (aromatic region), the benzylic CH₂ protons, the piperidine ring protons (aliphatic region), and the amino group protons. The hydrochloride salt may lead to broadening of the amine and adjacent proton signals. |

| ¹³C NMR | Expected signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the piperidine ring. |

| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺ of 249.12337 for the free base.[4] |

| Infrared (IR) Spectroscopy | Expected characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone, the C=O stretch of the carbamate, and the aromatic C-H stretches of the benzyl group. |

Researchers who synthesize or purchase this compound are strongly advised to perform full analytical characterization to confirm its identity and purity.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The N-benzyl piperidine motif, in particular, is utilized to fine-tune efficacy and physicochemical properties, often engaging in crucial cation-π interactions with target proteins.

While specific examples of the direct use of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in drug discovery are not extensively documented in the public domain, its structure suggests significant potential as a key intermediate. The presence of three distinct functional groups (a protected secondary amine, a primary amine, and a ketone) allows for a variety of subsequent chemical modifications.

Potential Applications:

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of diverse chemical libraries for high-throughput screening. The amino and keto functionalities can be readily derivatized to explore structure-activity relationships (SAR).

-

Synthesis of Bioactive Molecules: The piperidine core is found in numerous neurologically active agents. This building block could be employed in the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes in the central nervous system. For instance, related 4-oxopiperidine derivatives are used in the synthesis of dopamine D4 receptor antagonists[6].

-

Development of Kinase Inhibitors: The 3-amino-4-oxopiperidine moiety can be incorporated into scaffolds designed to target the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.

Caption: Potential applications of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in drug discovery.

Safety and Handling

Based on the GHS information provided by suppliers, Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is considered a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

(Data sourced from supplier information)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature provides a platform for the development of a wide range of more complex molecules with potential biological activity. While detailed experimental data in the public domain is limited, this guide provides a solid foundation of its chemical properties, a proposed synthetic route, and essential safety information to aid researchers in its effective and safe utilization. As with any chemical reagent, it is imperative to conduct a thorough risk assessment and adhere to all recommended safety protocols.

References

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(43), 12269-12277. [Link]

-

Various Authors. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. [Link]

-

PubChem. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Chemsrc. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. [Link]

-

Bunnelle, E. M., et al. (2014). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1341-1345. [Link]

Sources

- 1. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride 95% | CAS: 1196145-01-3 | AChemBlock [achemblock.com]

- 3. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - CAS:1196145-01-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride molecular weight

An In-Depth Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS: 1196145-01-3) for Drug Discovery Professionals

Abstract

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a constrained piperidone core, a protected amine, and the versatile N-benzyl carbamate group, positions it as a valuable starting point for the synthesis of complex molecular architectures. The N-benzyl piperidine (N-BP) motif is a well-established privileged scaffold in drug discovery, prized for its ability to impart favorable three-dimensional geometry and engage in critical cation-π interactions with biological targets.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, outline robust analytical methodologies for quality assurance, discuss its strategic applications in drug design, and present a conceptual framework for its synthesis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery programs.

Part 1: Core Physicochemical Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a crystalline solid whose identity and purity are defined by the characteristics summarized below.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1196145-01-3 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₇ClN₂O₃ | [2][3][5] |

| Molecular Weight | 284.74 g/mol | [2][3][5] |

| IUPAC Name | benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride | [4] |

| SMILES | Cl.NC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O | [4] |

| Purity (Typical) | ≥95% | [2][4] |

Structural Analysis

The molecule's structure is a confluence of functional groups that dictate its reactivity and utility as a scaffold. The core is a piperidin-4-one ring, which provides a defined conformational constraint. The amine at the 3-position serves as a key nucleophilic handle for subsequent chemical elaboration. Critically, the piperidine nitrogen is protected as a benzyl carbamate (Cbz or Z group), a stable protecting group that can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other parts of the molecule. This strategic protection is causal to its utility, allowing chemists to perform reactions at the 3-amino group before unmasking the piperidine nitrogen for further modification.

Part 2: Strategic Role in Medicinal Chemistry

The value of a chemical intermediate is measured by the strategic advantages it confers upon a drug discovery campaign. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is not merely a collection of atoms; it is a purpose-built scaffold for accessing novel chemical space efficiently.

The Oxopiperidine Scaffold in Neuropharmacology

Piperidine derivatives are ubiquitous in central nervous system (CNS) drugs. The constrained ring system often serves to correctly orient pharmacophoric elements for optimal receptor engagement. Specifically, oxopiperidine scaffolds have been successfully explored in the development of potent and selective dopamine D4 receptor antagonists.[6] The keto group can act as a hydrogen bond acceptor, while the rest of the ring serves as a rigid scaffold for appending other functionalities. This makes the title compound a highly relevant starting material for projects targeting neurological and psychiatric disorders.

Workflow: From Building Block to Drug Candidate

The logical flow from this intermediate to a potential drug candidate involves a series of well-planned synthetic transformations. The primary amine is the most common site for initial diversification, allowing for the introduction of various side chains via amidation or reductive amination. This step is fundamental to exploring the structure-activity relationship (SAR). Subsequent modifications might involve the ketone or, after deprotection, the piperidine nitrogen.

Part 3: Quality Control & Analytical Protocols

Trustworthiness in research begins with verifiable starting materials. The protocols described here form a self-validating system to confirm the identity and purity of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, ensuring reproducibility in subsequent synthetic steps.

Protocol 1: Identity Confirmation via Mass Spectrometry

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, non-volatile molecules. It allows for the accurate determination of the molecular mass by observing the protonated molecular ion ([M+H]⁺), providing unambiguous confirmation of the compound's identity.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1). Dilute this stock solution 100-fold with the same solvent.

-

Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the diluted sample directly into the source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 250 - 300 °C at 5 - 8 L/min

-

-

Data Acquisition: Scan in the m/z range of 100-500.

-

Expected Result: The molecular formula of the free base is C₁₃H₁₆N₂O₃. The expected monoisotopic mass is 248.12 Da. The primary observed ion should be the protonated molecule [M+H]⁺ at m/z ≈ 249.12 .[7] The presence of this ion confirms the molecular weight of the core structure.

Protocol 2: Purity Assessment via RP-HPLC

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. By using a standardized method, the purity of the sample can be determined by measuring the relative area of the main peak against any impurity peaks detected by a UV detector. The aromatic benzyl group provides a strong chromophore, making UV detection highly sensitive.

Methodology:

-

Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

-

System Suitability: A self-validating protocol requires system suitability checks. Before running the sample, inject a standard (if available) to verify retention time and peak shape. In its absence, ensure the primary peak from the sample is sharp and symmetrical (tailing factor < 1.5).

Conclusion

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a high-value intermediate designed for the rigors of modern drug discovery. Its well-defined structure, strategic protecting group, and versatile functional handles provide a reliable and efficient entry point into libraries of novel compounds, particularly those targeting the central nervous system. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this starting material, which is the first and most critical step in generating reproducible and reliable research data. By understanding and leveraging the unique chemical causality of this building block, research organizations can significantly accelerate their path toward identifying next-generation therapeutics.

References

-

Chemsrc. (2025). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. [Link]

-

Doron Scientific. (2023). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. [Link]

-

PubChemLite. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. [Link]

- Google Patents. (Patent CN110734393B). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

-

ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

- Google Patents. (Patent CN111484444A). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubMed Central. (2014). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

- Google Patents. (Patent CN104034814B). The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. doronscientific.com [doronscientific.com]

- 4. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride 95% | CAS: 1196145-01-3 | AChemBlock [achemblock.com]

- 5. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - CAS:1196145-01-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and bioactive molecules. Within this class, functionalized piperidones serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, a key building block for drug discovery professionals. We will dissect its structural and physicochemical properties, present a logical synthetic strategy with detailed protocols, explore its applications in the development of therapeutic agents, and outline critical safety and handling procedures. This document is intended for researchers, chemists, and drug development scientists seeking to leverage this valuable intermediate in their synthetic campaigns.

Core Molecular Profile and Physicochemical Properties

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a heterocyclic compound featuring a piperidine ring functionalized with a ketone, an amine, and a benzyl carbamate (Cbz) protecting group. The hydrochloride salt form enhances its stability and handling characteristics as a solid. The α-aminoketone moiety is a particularly reactive and useful synthon for constructing more complex heterocyclic systems.

Key Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1196145-01-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇ClN₂O₃ | [1][2][3] |

| Molecular Weight | 284.74 g/mol | [1][2] |

| IUPAC Name | benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride | [3] |

| SMILES | Cl.NC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O | [3] |

| Purity | Typically ≥95% | [1][3] |

| Physical Form | Solid powder or crystalline solid | [4][5] |

Chemical Structure

The two-dimensional structure of the hydrochloride salt is presented below. The Cbz group on the piperidine nitrogen provides stability and prevents unwanted side reactions, while the 3-amino and 4-oxo groups offer dual points for synthetic diversification.

Caption: 2D structure of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride.

Anticipated Spectroscopic Profile

-

¹H NMR (Proton NMR): The spectrum is expected to be complex.

-

Aromatic Region (~7.3-7.4 ppm): A multiplet corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzylic Protons (~5.1-5.2 ppm): A singlet integrating to two protons for the -O-CH₂-Ph group.

-

Piperidine Ring Protons (~2.5-4.5 ppm): A series of complex and overlapping multiplets due to the diastereotopic nature of the protons on the chiral piperidine ring. The proton at the C3 position (adjacent to the amino group) would likely appear as a distinct multiplet.

-

Amine Protons (~8.0-9.0 ppm): A broad singlet for the -NH₂ protons, which would shift upon D₂O exchange. As a hydrochloride salt, these protons are expected to be downfield.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two signals are expected in the downfield region: one for the ketone (~200-205 ppm) and one for the carbamate carbonyl (~155 ppm).

-

Aromatic Carbons: Multiple signals between ~127-136 ppm for the phenyl ring carbons.

-

Benzylic and Piperidine Carbons: Signals in the aliphatic region (~40-70 ppm), including the benzylic -CH₂- carbon (~67 ppm) and the various carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected mass would correspond to the free base. The predicted monoisotopic mass for the [M+H]⁺ ion is m/z 249.123.[8]

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the primary amine.

-

C=O Stretch: Two distinct, strong absorption bands are anticipated: one for the ketone carbonyl (~1710-1725 cm⁻¹) and another for the carbamate carbonyl (~1680-1700 cm⁻¹).

-

C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

Synthetic Strategy and Rationale

A direct, published synthesis for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is not prominently available in the literature. However, a robust and logical synthetic route can be devised based on established organo-synthetic methods for related piperidone structures.[9][10] The core of the strategy involves an intramolecular Dieckmann condensation to form the piperidone ring, followed by functional group manipulation.

Proposed Synthetic Workflow

The following workflow outlines a plausible pathway from commercially available starting materials. The key is the construction of a linear precursor containing two ester groups, which can then undergo base-catalyzed cyclization.

Caption: A proposed synthetic workflow for the target compound.

Exemplary Protocol: Dieckmann Condensation (Step 2)

This step is critical for forming the core piperidone ring. The choice of a strong, non-nucleophilic base is paramount to favor the intramolecular cyclization over intermolecular side reactions.

Causality Statement: The mechanism relies on the deprotonation of the α-carbon of one ester group by a strong base (e.g., sodium hydride). The resulting enolate then acts as a nucleophile, attacking the carbonyl of the second ester group in an intramolecular fashion to form the six-membered ring. An anhydrous solvent is essential to prevent the base from being quenched by water.

Protocol:

-

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Precursor Addition: Dissolve the diester precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude β-keto ester via column chromatography on silica gel to yield the cyclized product.

Utility in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for the divergent synthesis of compound libraries for screening.

-

Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting the central nervous system. Analogs of this compound have been investigated for the synthesis of potent and selective dopamine D4 receptor antagonists, which have potential applications in treating psychiatric disorders.[11] The N-benzyl group itself can provide crucial cation-π interactions with target proteins.[12]

-

Intermediate for Antibacterials: Related N-benzyl-oxopiperidine carboxylates are documented as key intermediates in the synthesis of advanced fluoroquinolone antibacterials, such as balofloxacin.[10] This highlights the scaffold's role in creating complex antibacterial agents.

-

Versatile Chemical Handle: The α-aminoketone functionality is a powerful synthon. The amine can be acylated, alkylated, or used in reductive amination, while the ketone can be transformed into other functional groups (e.g., alcohols, alkenes) or used to construct new heterocyclic rings (e.g., pyrazoles, imidazoles).

Sources

- 1. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. doronscientific.com [doronscientific.com]

- 3. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride 95% | CAS: 1196145-01-3 | AChemBlock [achemblock.com]

- 4. Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride | 1454-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

- 9. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Designed for the discerning researcher, this document moves beyond a simple recitation of data points. Instead, it offers a framework for understanding, determining, and applying the physical characteristics of this important synthetic intermediate. Given the limited availability of specific experimental data in publicly accessible literature, this guide emphasizes robust, self-validating experimental protocols to empower researchers to generate reliable data in their own laboratories.

Introduction: A Versatile Piperidine Scaffold

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its piperidine core is a prevalent motif in numerous pharmaceuticals, and the presence of amino and keto functionalities, along with a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Core Physicochemical Properties

While specific, experimentally determined values for some physical properties of this compound are not widely published, its fundamental identifiers and some predicted data are available. This section summarizes these core attributes.

| Property | Value | Source(s) |

| CAS Number | 1196145-01-3 | [1][2] |

| Molecular Formula | C13H17ClN2O3 | [1][2] |

| Molecular Weight | 284.74 g/mol | [3] |

| IUPAC Name | benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride | [2] |

| Appearance | Expected to be a solid | Inferred from analogs |

| Melting Point | Not available | [1][3] |

| Boiling Point | Not available | [1][3] |

| Solubility | Not available | |

| Density | Not available | [1][3] |

Chemical Structure:

Caption: Chemical structure of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, field-proven methodologies for determining the key physical properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the process.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. Impurities tend to depress and broaden the melting range.

Workflow for Melting Point Determination:

Caption: Workflow for accurate melting point determination.

Detailed Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

-

-

Initial Rapid Determination:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

-

Precise Melting Point Determination:

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.[5]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

-

-

Self-Validation:

-

Repeat the precise determination with a fresh sample. Consistent results between two or more trials validate the measurement.

-

Solubility Assessment

Understanding the solubility of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in various solvents is crucial for reaction setup, purification, and formulation. As an amine hydrochloride, it is expected to have higher solubility in polar protic solvents.

Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility assessment.

Detailed Methodology:

-

Preparation:

-

Equilibration:

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a volumetric flask.[6]

-

Dilute the filtered solution to a concentration suitable for the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC or GC.[7]

-

-

Calculation:

-

The solubility (S) is calculated using the formula: S = (C × V_total) / V_sample, where C is the measured concentration of the diluted sample, V_total is the total volume of the diluted sample, and V_sample is the volume of the supernatant taken for dilution.[6]

-

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. As a hydrochloride salt, sample preparation requires careful consideration.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons (benzyl group): Multiplet around 7.2-7.4 ppm.

-

Benzylic Protons (-CH₂-Ph): Singlet around 5.1 ppm.

-

Piperidine Ring Protons: Complex multiplets between 2.5-4.5 ppm.

-

Amine Protons (-NH₂): Broad singlet, chemical shift can vary depending on solvent and concentration.

-

HCl Proton: A very broad signal, may not be distinctly observed.

Detailed Methodology for NMR Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). For hydrochloride salts, protic solvents can lead to H-D exchange. DMSO-d₆ is often a good starting point.[8]

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may help.

-

If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[10]

-

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer.

3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

-

N-H Stretch (amine): Around 3400-3250 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹.

-

C=O Stretch (ketone): Around 1715 cm⁻¹.

-

C=O Stretch (carbamate): Around 1690 cm⁻¹.

-

C-N Stretch: Around 1250-1020 cm⁻¹.

Detailed Methodology for FTIR Analysis:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the dry sample with about 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

-

Inhalation: Avoid breathing dust. May cause respiratory tract irritation.[12]

-

Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.[12]

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[12]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a valuable synthetic intermediate. This guide has provided a comprehensive framework for understanding and determining its key physical properties. By following the detailed, self-validating protocols outlined herein, researchers can generate the reliable data necessary for advancing their work in drug discovery and development. The emphasis on methodological rigor ensures that the insights gained are both accurate and reproducible, upholding the highest standards of scientific integrity.

References

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemsrc. (2025, February 5). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Vienna. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Doron Scientific. (2023, March 3). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

- 1. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride 95% | CAS: 1196145-01-3 | AChemBlock [achemblock.com]

- 3. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - CAS:1196145-01-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. filab.fr [filab.fr]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.es [fishersci.es]

An In-depth Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS Number: 1196145-01-3). As a key heterocyclic building block, this compound holds significant potential in medicinal chemistry and drug discovery. This document synthesizes available data to offer insights into its structure, properties, synthesis, and safe handling, with a focus on practical applications for scientific professionals.

Chemical Identity and Core Properties

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen, an amino group at the 3-position, and a ketone at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Source(s) |

| CAS Number | 1196145-01-3 | [1][2] |

| Molecular Formula | C₁₃H₁₇ClN₂O₃ | [1][2] |

| Molecular Weight | 284.74 g/mol | [3] |

| IUPAC Name | benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride | [2] |

| SMILES | Cl.NC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O | [2] |

| InChIKey | BNWHVBUUAWUFGZ-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.3 | [4] |

| Physical Property | Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |

| Appearance | White to pale cream powder (inferred) | White to pink crystalline powder | White to brown crystalline powder |

| Melting Point | Not available | 185 °C (dec.)[4] | 162 °C (dec.)[5] |

| Boiling Point | Not available | Not available | 368.6 °C at 760 mmHg (for free base) |

| Solubility | Expected to be soluble in water and polar organic solvents | Hygroscopic[6] | Soluble in NH₄OH/Methanol (25 mg/mL)[5] |

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride are not publicly available. However, based on its structure, the following spectral characteristics can be anticipated. For verification, it is crucial to acquire experimental data for the specific batch being used.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (benzyl group): ~7.3-7.4 ppm (multiplet, 5H)

-

Benzylic Protons (-CH₂-Ph): ~5.1-5.2 ppm (singlet, 2H)

-

Piperidine Ring Protons: A complex series of multiplets between ~2.5-4.5 ppm. The proton at the 3-position adjacent to the amino group would likely appear as a distinct multiplet.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): ~200-210 ppm

-

Carbamate Carbonyl Carbon (N-COO-): ~155 ppm

-

Aromatic Carbons: ~127-136 ppm

-

Benzylic Carbon (-CH₂-Ph): ~67 ppm

-

Piperidine Ring Carbons: ~40-60 ppm

Mass Spectrometry: Predicted mass-to-charge ratios for the free base (C₁₃H₁₆N₂O₃, Exact Mass: 248.12) are available.[4]

-

[M+H]⁺: 249.12337

-

[M+Na]⁺: 271.10531

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is not currently published. However, a plausible synthetic route can be adapted from patented procedures for analogous compounds, such as ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[7] The general strategy involves a multi-step synthesis, likely culminating in the formation of the piperidone ring and subsequent functional group manipulations.

A proposed synthetic workflow is outlined below:

Caption: Proposed Synthetic Workflow for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the Diester Intermediate: N-benzyl glycine benzyl ester is reacted with a suitable 4-halobutyrate ester in the presence of a non-nucleophilic base (e.g., sodium carbonate) in an appropriate organic solvent (e.g., toluene, ethanol).[7]

-

Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization using a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran or toluene to form the β-keto ester piperidine ring.[7]

-

Step 3: Introduction of the Amino Group: The 3-position is subsequently aminated. This can be a multi-step process involving, for example, nitrosation followed by reduction.

-

Step 4: Carbamate Formation: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

-

Step 5: Hydrochloride Salt Formation and Purification: The final compound is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. Purification is typically achieved by recrystallization.

Reactivity and Stability

-

Stability: The hydrochloride salt is expected to be a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, as related compounds are known to be hygroscopic.[6]

-

Reactivity: The molecule possesses several reactive sites:

-

The ketone at the 4-position can undergo nucleophilic addition and condensation reactions.

-

The amino group at the 3-position is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions.

-

The benzyl carbamate is a common protecting group that can be removed by hydrogenolysis.

-

The piperidine ring nitrogen is protected, but the Cbz group can be cleaved under specific conditions to allow for further functionalization at the N-1 position.

-

Applications in Drug Discovery and Development

The 3-amino-4-oxopiperidine scaffold is a valuable pharmacophore in medicinal chemistry. Its rigid structure and multiple points for diversification make it an attractive starting point for the synthesis of compound libraries targeting various biological receptors.

-

Scaffold for Library Synthesis: The amino and keto functionalities allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

-

Intermediate for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules, including potential receptor agonists and antagonists.[5][8] The piperidine core is a common feature in many CNS-active drugs.

-

Protein-Protein Interaction Modulators: Piperidine-based structures are being investigated as scaffolds for inhibitors of protein-protein interactions, which are implicated in diseases such as cancer.

Caption: The central role of the title compound as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is not widely available, data from analogous compounds suggest the following precautions.[9][10]

-

Hazard Classification (Inferred):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

May cause respiratory irritation.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent moisture ingress.

-

Store away from strong oxidizing agents.

-

Conclusion

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to well-characterized analogs allows for a reliable estimation of its properties and reactivity. Its utility as a scaffold for creating diverse libraries of compounds ensures its continued relevance in the development of novel therapeutics. Researchers are advised to perform their own analytical characterization for any purchased batches of this compound.

References

-

PubChem. (n.d.). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from a PubChem search.[4]

-

Chemsrc. (2025-02-05). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from a Chemsrc search.[1]

-

Ppimodulator. (2025-09-01). General Chemical Information. Retrieved from a Ppimodulator search.[11]

-

Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade. Retrieved from a Sigma-Aldrich search.[5]

-

Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved from a Google Patents search.[7]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from a PubChem search.[9]

-

Wrobel, J., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.[8]

-

Sigma-Aldrich. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95%. Retrieved from a Sigma-Aldrich search.

-

PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from a PubChem search.[10]

-

ChemBK. (2024-04-09). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from a ChemBK search.[6]

-

AChemBlock. (n.d.). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride 95%. Retrieved from an AChemBlock search.[2]

-

Fluorochem. (n.d.). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from a Fluorochem search.

-

Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride. Retrieved from a Google Patents search.[12]

-

Sunway Pharm. (n.d.). Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Retrieved from a Sunway Pharm search.[3]

Sources

- 1. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride | 1454-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ppimodulator.com [ppimodulator.com]

- 12. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Determination of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Given the absence of publicly available, specific solubility data for this compound, this document outlines the fundamental principles, a detailed experimental protocol for its determination, and the critical factors that influence the solubility of hydrochloride salts.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For an API to be absorbed, it must first be in a dissolved state at the site of absorption. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, as a piperidine derivative, is a key structural motif in many pharmaceutical agents. Understanding its solubility is a foundational step in preclinical development, guiding formulation strategies to ensure optimal drug delivery.[1][2]

This compound is a hydrochloride salt, a common strategy employed to enhance the aqueous solubility and stability of basic drug molecules.[2] The presence of the ionizable amine group makes its solubility highly dependent on the pH of the surrounding medium.[3][4] This guide will provide the necessary protocols to quantify this critical parameter.

Physicochemical Properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

A foundational understanding of the molecule's properties is essential before commencing solubility studies.

| Property | Value | Source |

| Molecular Formula | C13H17ClN2O3 | [5] |

| Molecular Weight | 284.74 g/mol | [5] |

| Appearance | Crystalline solid (typical for salts) | [6] |

| CAS Number | 1196145-01-3 | [5] |

| Predicted XlogP | 0.3 | [7] |

The predicted XlogP value suggests a relatively hydrophilic nature, which is expected for a hydrochloride salt. However, experimental determination is paramount.

Theoretical Framework: Factors Influencing Solubility

The solubility of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is governed by several key factors:

-

pH of the Solvent: As a hydrochloride salt of a primary amine, the compound's solubility is significantly influenced by pH. In acidic to neutral pH, the amine group is protonated, favoring dissolution in aqueous media. As the pH increases towards the pKa of the amine, the un-ionized, less soluble free base form will begin to predominate, potentially leading to precipitation.[3][4]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[8] This relationship should be experimentally verified.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental.[8] Polar solvents are expected to be more effective at solvating this ionic compound than non-polar solvents.

-

Common Ion Effect: In solutions already containing chloride ions (e.g., hydrochloric acid buffers), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[4][9]

-

Solid-State Properties: The crystalline form (polymorphism) of the API can impact its solubility. It is crucial to characterize the solid form used in the experiments.[10][11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended approach for determining thermodynamic equilibrium solubility.[3][10] This protocol provides a robust starting point for method development and validation.

Materials and Reagents

-

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (of known purity and solid form)

-

A range of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, propylene glycol)

-

Pharmacopoeial buffer solutions (e.g., pH 1.2, 4.5, 6.8)[10]

-

High-performance liquid chromatography (HPLC) system with a UV detector[12][13][14]

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

-

Orbital shaker or other suitable agitation device[10]

-

Temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Volumetric flasks, pipettes, and autosampler vials

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a series of standard solutions of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.[13]

-

Prepare the desired buffer solutions (e.g., pH 1.2, 4.5, 6.8) as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies.[10]

-

-

Sample Preparation for Solubility:

-

To a series of vials, add an excess amount of the API to a known volume (e.g., 5 mL) of each test solvent. The key is to ensure that undissolved solid remains at equilibrium.[10]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). Equilibrium is reached when the concentration of the API in solution does not change over successive time points.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.[14]

-

Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

HPLC Method for Quantification

While a specific method for this exact molecule is not published, a standard reverse-phase HPLC method can be developed based on protocols for similar piperidine derivatives.[12][14][15]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[16] A gradient or isocratic elution can be optimized.

-

Flow Rate: 1.0 mL/min[14]

-

Column Temperature: 25 °C[14]

-

Detection Wavelength: A suitable UV wavelength (e.g., ~220 nm) should be determined by running a UV scan of the compound.[14]

-

Injection Volume: 20 µL[13]

Data Analysis

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99 for a valid curve.[15]

-

Use the peak area of the diluted sample to calculate its concentration from the regression equation.

-

Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the API in the original solvent.

-

Experiments should be performed in triplicate to ensure reproducibility.[10]

Data Presentation

The obtained solubility data should be summarized in a clear and concise table.

| Solvent/Buffer System | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) ± SD (n=3) |

| Purified Water | ~ | 25 | [Insert Data] |

| 0.1 N HCl | 1.2 | 25 | [Insert Data] |

| Acetate Buffer | 4.5 | 25 | [Insert Data] |

| Phosphate Buffer | 6.8 | 25 | [Insert Data] |

| Ethanol | N/A | 25 | [Insert Data] |

| Propylene Glycol | N/A | 25 | [Insert Data] |

| Purified Water | ~ | 37 | [Insert Data] |

| Phosphate Buffer | 6.8 | 37 | [Insert Data] |

Conclusion and Further Steps

This guide provides a robust and scientifically grounded protocol for determining the solubility of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. The resulting data is fundamental for subsequent formulation development, enabling informed decisions on excipient selection and the design of appropriate dosage forms.[1] Following the determination of its solubility, further characterization, including dissolution rate studies and solid-state stability assessments, is recommended.

References

- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi - Benchchem. (n.d.).

- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives - Benchchem. (n.d.).

- Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate - Benchchem. (n.d.).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy - gmp-compliance.org. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.).

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021, August 3).

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12).

- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.).

- Factors Affecting Solubility - BYJU'S. (n.d.).

- Factors influencing solubility of salts : r/chemhelp - Reddit. (2014, June 2).

- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95 3939-01-3 - Sigma-Aldrich. (n.d.).

- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - PubChemLite. (n.d.).

- methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - ChemBK. (2024, April 9).

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C15H20ClNO3 - PubChem. (n.d.).

- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - Fluorochem - 试剂仪器网. (n.d.).

- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 - Sigma-Aldrich. (n.d.).

- Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride 1454-53-1 - TCI Chemicals. (n.d.).

- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - CAS:1196145-01-3. (n.d.).

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. (n.d.).

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. (n.d.).

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride - CAS:1196145-01-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. chembk.com [chembk.com]

- 7. PubChemLite - Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

- 8. byjus.com [byjus.com]

- 9. reddit.com [reddit.com]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. seer.ufrgs.br [seer.ufrgs.br]

- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: An Interpretive Guide

Introduction

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted piperidone, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The precise characterization of such intermediates is paramount to ensure the identity, purity, and stereochemistry of downstream compounds, forming the bedrock of reproducible and reliable scientific research.

This technical guide provides an in-depth analysis of the expected spectral signature of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. In the absence of a complete public repository of experimental spectra for this specific salt, this document leverages a first-principles approach combined with expert interpretation. We will build our analysis by first examining the known spectral data of a closely related analogue, Benzyl 4-oxopiperidine-1-carboxylate, and then elucidating the predictable and significant spectral changes introduced by the addition of a protonated amino group at the C3 position. This methodology provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The structure contains several key functional groups that will give rise to characteristic signals in NMR, IR, and MS analysis.

Caption: Predicted major fragmentation pathways for the target molecule.

Key Predicted Fragments:

-

m/z 91 (Base Peak): This is the tropylium cation ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group. It is exceptionally stable and is almost always the base peak for compounds containing a benzyl ether or benzyl carbamate moiety. [1]* m/z 157: This fragment corresponds to the loss of a benzyl radical from the molecular ion, leaving the piperidone portion intact.

-

m/z 113: This could arise from two pathways: loss of CO₂ from the m/z 157 fragment, or direct loss of the entire Cbz radical from the molecular ion.

-

m/z 141: Represents the loss of the benzyloxy radical (•OCH₂Ph).

Self-Validating Protocol for MS: The presence of a strong peak at m/z 91 is a primary validation for the presence of the benzyl group. The mass difference between the molecular ion (m/z 248) and other major fragments should correspond to logical neutral losses (e.g., 91 for C₇H₇, 44 for CO₂).

Experimental Methodologies

To acquire data of the quality described in this guide, the following standard protocols are recommended.

NMR Sample Preparation and Acquisition

-

Dissolution: Dissolve 5-10 mg of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; D₂O will cause the N⁺-H protons to exchange and their signal will disappear.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a standard pulse program. Typically 16-32 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy (ATR Method)

-